molecular formula C8H10O4 B124195 Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate CAS No. 141693-19-8

Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate

Cat. No.: B124195
CAS No.: 141693-19-8
M. Wt: 170.16 g/mol
InChI Key: HWRHBSUZMNXAQK-UHFFFAOYSA-N
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Scientific Research Applications

Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate has several scientific research applications:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate typically involves the reaction of 4-methoxy-2-oxocyclopent-3-ene-1-carboxylic acid with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with precise control over temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can interact with cellular receptors and signaling pathways, exerting their effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-11-5-3-6(7(9)4-5)8(10)12-2/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRHBSUZMNXAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403338
Record name Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141693-19-8
Record name Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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